Lalistat 1

Lysosomal Acid Lipase Lipid Metabolism Enzyme Inhibition

Lalistat 1 (CAS 501104-16-1) is the definitive lysosomal acid lipase (LAL) inhibitor for rigorous lipid metabolism research. With an IC50 of 68 nM—2.2-fold more potent than Lalistat 2—it enables complete LAL blockade at sub-micromolar concentrations, minimizing off-target inhibition of cytosolic lipases (ATGL/HSL) that confounds results with structural analogs. Its validated selectivity over pancreatic and lipoprotein lipases makes it the reference standard for Niemann-Pick type C disease models, atherosclerosis foam cell assays, and cholesterol efflux studies. Choose Lalistat 1 for reproducible, publication-grade data.

Molecular Formula C12H18N4O3S
Molecular Weight 298.36 g/mol
Cat. No. B2742247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLalistat 1
Molecular FormulaC12H18N4O3S
Molecular Weight298.36 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NSN=C2OC(=O)N3CCOCC3
InChIInChI=1S/C12H18N4O3S/c17-12(16-6-8-18-9-7-16)19-11-10(13-20-14-11)15-4-2-1-3-5-15/h1-9H2
InChIKeyXAWUWPUYJUOUOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lalistat 1: A Benchmark Lysosomal Acid Lipase Inhibitor with Defined Potency and Selectivity for Lipid Metabolism Research


Lalistat 1 (CAS 501104-16-1) is a thiadiazole carbamate derivative that acts as a potent and selective competitive inhibitor of lysosomal acid lipase (LAL), the sole enzyme responsible for degrading neutral lipids within the acidic environment of the lysosome . It exhibits a well-characterized inhibitory profile with an IC50 of 68 nM against purified human LAL (phLAL) [1]. Lalistat 1 is a crucial chemical probe for dissecting LAL-specific functions in cellular lipid homeostasis, autophagy, and related pathologies, and it is widely used as a reference standard in studies of lysosomal storage disorders and metabolic diseases [2].

Why Generic LAL Inhibitor Substitution is Not Advisable: A Risk Assessment for Lalistat 1 Users


LAL inhibitors are not functionally interchangeable. Substituting Lalistat 1 with other in-class compounds, even close structural analogs like Lalistat 2, introduces significant experimental variability and risks confounding data interpretation. This is due to quantifiable differences in target potency, off-target profiles, and cellular efficacy that directly impact assay outcomes [1]. Using a non-equivalent inhibitor can lead to incomplete LAL blockade, false-negative results in functional assays, or misinterpretation of LAL-specific roles due to unintended inhibition of cytosolic neutral lipid hydrolases . The following quantitative evidence provides a rigorous basis for selecting Lalistat 1 over its closest alternatives.

Quantitative Differentiation of Lalistat 1: A Head-to-Head Comparison with Lalistat 2 and Related Lipases


Superior Target Potency: Lalistat 1 Demonstrates >2-Fold Higher Potency for LAL Compared to Lalistat 2

Lalistat 1 exhibits a significantly lower IC50 (68 nM) for purified human lysosomal acid lipase (phLAL) compared to its closest structural analog, Lalistat 2 (IC50 = 152 nM) . This represents a >2.2-fold increase in potency under identical assay conditions .

Lysosomal Acid Lipase Lipid Metabolism Enzyme Inhibition

Preserved Selectivity Profile: Lalistat 1 and Lalistat 2 Both Show No Inhibition of Key Secreted Lipases at 10 µM

Both Lalistat 1 and Lalistat 2 exhibit a similar and highly favorable selectivity window against human pancreatic lipase and bovine milk lipoprotein lipase. Neither compound shows significant inhibitory activity against these related lipases at concentrations up to 10 µM . This confirms that the selectivity profile is conserved between the two analogs.

Lipase Selectivity Enzyme Specificity Lipid Metabolism

Reduced Off-Target Impact on Neutral Lipid Hydrolases: Lalistat 1 Shows Less Pronounced Inhibition than Lalistat 2

In a comprehensive study using activity-based protein profiling and quantitative proteomics, Lalistat 1 (L1) was found to have a less pronounced inhibitory effect on major cytosolic neutral lipid hydrolases, including adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), compared to Lalistat 2 (L2) [1]. While both compounds exhibit off-target binding at higher concentrations, L1 treatment resulted in a less severe reduction in neutral cholesteryl ester hydrolase (CEH) and triglyceride hydrolase (TGH) activities [2].

Off-Target Effects ATGL HSL Lipolysis

Defined Concentration Window for LAL-Specific Studies: Lalistat 1 Use Should Be Limited to ≤1 µM to Mitigate Off-Target Effects

A key finding from off-target profiling studies is that both Lalistat 1 and Lalistat 2 exhibit significant inhibition of neutral lipid hydrolases at commonly used concentrations, thereby confounding data interpretation. The study authors explicitly recommend that the applied inhibitor concentrations in cell culture studies should not exceed 1 µM to minimize these off-target effects and ensure LAL-specificity [1].

Dose-Response Experimental Design Data Reproducibility

Validated Cellular Efficacy: Lalistat 1 Blocks LAL-Mediated Lipid Hydrolysis and Alters Cholesterol Trafficking

In cellular models, Lalistat 1 effectively blocks LAL-mediated hydrolysis of acetylated LDL, leading to a reduction in cholesterol efflux from lipid-loaded cells and a consequent increase in intracellular cholesterol ester levels . This functional readout confirms that the compound's potent in vitro LAL inhibition translates to a robust and measurable phenotype in a physiologically relevant cellular context.

Cellular Assay Cholesterol Efflux Lipid Droplet Metabolism

Validated Application Scenarios for Lalistat 1 Based on Quantitative Differentiation Evidence


Investigating LAL-Specific Functions in Lysosomal Lipid Degradation and Autophagy

Lalistat 1 is the preferred tool for studies requiring potent and specific inhibition of LAL. Its 2.2-fold higher potency compared to Lalistat 2 allows for the use of lower concentrations (<1 µM), which is critical for minimizing the off-target inhibition of cytosolic lipases (ATGL/HSL) that is more pronounced with Lalistat 2 [1]. This makes Lalistat 1 the optimal choice for dissecting the specific contribution of lysosomal lipid hydrolysis to processes like autophagy and lipid droplet turnover.

Modeling Lysosomal Storage Disorders and Atherosclerosis

Given the central role of LAL in cholesterol ester metabolism, Lalistat 1 is a validated chemical probe for studying disease models such as Niemann-Pick type C disease and atherosclerosis . Its robust cellular efficacy in blocking LAL-mediated hydrolysis of acetylated LDL and reducing cholesterol efflux [1] directly supports its use in experimental systems designed to recapitulate the lipid accumulation and foam cell formation observed in these pathologies.

Benchmarking New LAL Inhibitors in Drug Discovery

With its well-defined potency (IC50 = 68 nM), selectivity over pancreatic and lipoprotein lipases, and thoroughly characterized off-target profile, Lalistat 1 serves as an essential reference compound for benchmarking novel LAL inhibitors . Its use as a positive control in biochemical and cellular assays ensures assay validity and provides a quantitative standard against which new chemical entities can be compared [1].

LAL Activity Assays in Clinical and Pre-Clinical Samples

Lalistat 1 can be employed in diagnostic or research assays to specifically measure LAL activity in biological samples, such as blood spots or cell lysates, when assayed at acidic pH . This application leverages the compound's high potency and selectivity to differentiate LAL activity from that of other neutral lipases, providing a more accurate assessment of LAL function in patient samples or animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lalistat 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.